Filipin

Overview

Description

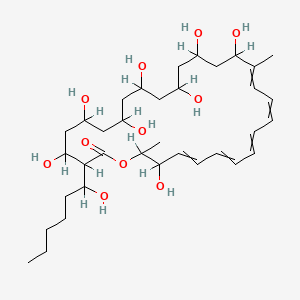

Filipin is a mixture of chemical compounds first isolated by chemists at the Upjohn company in 1955 from the mycelium and culture filtrates of a previously unknown actinomycete, Streptomyces filipinensis . It is a pentaene macrolide and is widely used for the detection and quantitation of cholesterol in biological membranes . This compound is also known for its potent antifungal activity .

Preparation Methods

Filipin is produced industrially by the bacterium Streptomyces filipinensis . The biosynthesis of this compound involves the assembly and cyclization of a polyketide chain, followed by specific hydroxylations catalyzed by cytochrome P450 monooxygenases . Two alternative routes lead to the formation of this compound III from the initial product of polyketide synthase chain assembly and cyclization this compound I, one through this compound II, and the other through 1′-hydroxythis compound I . These intermediates are biologically active and can be accumulated by recombinant mutants at high yield .

Chemical Reactions Analysis

Hydroxylation and Biosynthetic Pathways

Filipin’s biosynthesis involves cytochrome P450 monooxygenases (FilC and FilD) that hydroxylate specific carbons in its macrolide structure. Genetic manipulation of S. filipinensis revealed two hydroxylation routes:

-

FilC : Catalyzes hydroxylation at C26

-

FilD : Catalyzes hydroxylation at C1′

Mutant strains lacking these enzymes produce distinct derivatives (Table 1):

*Newly identified in 2024 via multiplexed metabolomics .

Structural Modifications and Reactivity

This compound undergoes regiospecific hydroxylation, altering its biological activity:

-

C26 Hydroxylation : Enhances interaction with sterols but reduces antifungal efficacy .

-

C1′ Hydroxylation : Reduces hemolytic activity by 50% while maintaining antifungal potency due to decreased membrane permeabilization .

-

Alkyl Chain Modifications : this compound XV, a side-chain hydroxylated variant, shows 80% reduced cytotoxicity compared to this compound III .

Analytical Characterization :

-

NMR/HSQC/HMBC : Confirmed hydroxylation sites and stereochemistry (e.g., δH 3.93 for C26-OH in this compound II) .

-

HPLC : Retention times vary by hydroxylation (e.g., this compound I: 21.2 min; 1′-hydroxythis compound I: 11.3 min) .

Interaction with Sterols and Membranes

This compound’s fluorescence and membrane activity depend on its hydroxylation state:

-

Cholesterol Binding : Requires free 3β-OH groups, forming a hydrophobic complex that disrupts membranes .

-

GM1 Ganglioside Interaction : Binds GM1 with affinity comparable to cholesterol (Kd ~10⁻⁶ M), complicating its specificity in lysosomal storage disease diagnostics .

Reaction Conditions :

-

Fluorescence Quenching : Nitroxide-labeled fatty acids (5-NS, 16-NS) quench this compound fluorescence, confirming its burial in lipid bilayers .

-

Partition Coefficient : Kp = 5.0 × 10³ in dipalmitoylphosphatidylcholine membranes .

Synthetic and Degradation Pathways

-

Photobleaching : this compound degrades under UV light due to conjugated double bonds, necessitating confocal microscopy with 355 nm lasers for stable imaging .

-

Enzymatic Degradation : Spinach ferredoxin:NADP+ reductase reduces this compound in vitro, producing hydroxylated intermediates .

Key Research Findings

-

This compound derivatives with selective hydroxylation (e.g., 1′-hydroxythis compound I) are promising antifungal agents with minimized toxicity .

-

This compound XV’s attenuated cytotoxicity highlights the role of alkyl chain modifications in tuning bioactivity .

-

This compound-cholesterol complexes induce lipid dyshomeostasis in Alzheimer’s models by altering mitochondrial-associated ER membranes .

This synthesis of chemical and biochemical data underscores this compound’s versatility as a tool for studying sterol biology and its potential as a scaffold for safer antifungal therapies.

Scientific Research Applications

Filipin has a wide range of scientific research applications. It is widely used for the detection and quantitation of cholesterol in biological membranes . This compound is also used as a tool for the diagnosis of Niemann–Pick type C disease . In addition, this compound derivatives have been shown to have potent antifungal activity against a variety of pathogenic fungi, including Candida albicans, Candida glabrata, and Cryptococcus neoformans . These derivatives have reduced toxicity towards cholesterol-containing membranes while retaining their antifungal activity, making them excellent leads for the development of efficient pharmaceuticals .

Mechanism of Action

Filipin exerts its effects by binding to cholesterol in biological membranes, forming a “this compound-cholesterol” complex . This interaction disrupts the membrane structure, leading to increased permeability and cell death . The presence of a hydroxyl function at C26 is crucial for the haemolytic action of this compound, as derivatives lacking this moiety show reduced activity . The molecular targets of this compound include cholesterol-containing membranes, and the pathways involved in its mechanism of action are related to membrane disruption and increased permeability .

Comparison with Similar Compounds

Filipin is a polyene macrolide, similar to other polyene antibiotics such as nystatin and amphotericin B . unlike nystatin and amphotericin B, which are used clinically to treat fungal infections, this compound is primarily used for research purposes . This compound is unique in its ability to bind specifically to cholesterol and disrupt biological membranes . Other similar compounds include candicidin and lagosin, which also belong to the polyene class of antibiotics .

Q & A

Basic Research Questions

Q. What are the primary methodological considerations when using Filipin in cholesterol detection studies?

this compound's fluorescence properties require precise experimental controls to avoid artifacts. Key steps include:

- Sample preparation : Use fresh tissues/cells fixed in paraformaldehyde (avoid detergents that disrupt membrane integrity) .

- Concentration optimization : Titrate this compound III (5–50 µg/mL) to balance signal intensity and background noise .

- Validation : Compare results with cholesterol-depletion controls (e.g., methyl-β-cyclodextrin treatment) .

- Imaging parameters : Use UV excitation (340–380 nm) and emission filters (385–470 nm) to minimize photobleaching .

Q. How should researchers design experiments to validate this compound’s specificity for cholesterol in complex lipid mixtures?

- Negative controls : Use lipid extracts from cholesterol-deficient cell lines (e.g., NPC1 mutants) .

- Competition assays : Co-incubate with cholesterol analogs (e.g., 25-hydroxycholesterol) to assess binding interference .

- Cross-validation : Pair this compound staining with enzymatic cholesterol assays (e.g., Amplex Red) for quantitative correlation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound-based data when studying lipid rafts in different cell types?

Discrepancies often arise from:

- Cell-specific lipid composition : Use lipidomics to quantify raft components (e.g., sphingomyelin, gangliosides) alongside this compound staining .

- Microscopy resolution limits : Combine this compound with super-resolution microscopy (e.g., STED) to differentiate raft clusters <200 nm .

- Dynamic cholesterol pools : Perform time-lapse imaging under metabolic inhibitors (e.g., U18666A) to track trafficking .

Q. What advanced statistical methods are suitable for analyzing this compound fluorescence intensity in heterogeneous samples?

- Normalization : Use internal standards (e.g., fluorescent beads) to correct for instrument variability .

- Cluster analysis : Apply algorithms like DBSCAN to quantify cholesterol-rich domains in noisy datasets .

- Multivariate regression : Correlate this compound intensity with lipidomic/metabolomic variables (e.g., phospholipid:cholesterol ratios) .

Q. How can this compound be integrated with CRISPR-Cas9 models to study cholesterol-related genetic disorders?

- Gene-edited lines : Use NPC1−/− or LDLR−/− cells to study this compound staining patterns in disease-specific lipid accumulation .

- Phenotypic screens : Combine this compound with high-content imaging to assess rescue effects of therapeutic compounds .

Q. Methodological Challenges and Solutions

Q. What are the limitations of this compound in live-cell imaging, and how can they be mitigated?

- Toxicity : this compound disrupts membranes at high concentrations. Solution: Use low doses (≤10 µg/mL) and short incubation times (<30 min) .

- Autofluorescence : Avoid glutaraldehyde fixation; opt for paraformaldehyde and autofluorescence quenchers (e.g., Sudan Black) .

- Quantitative limitations : Supplement with LC-MS/MS for absolute cholesterol quantification .

Q. How should researchers address batch-to-batch variability in this compound III purity?

- Supplier validation : Request HPLC traces and mass spectrometry data for each batch .

- In-house QC : Test each batch on standardized samples (e.g., HeLa cells) and compare staining patterns .

Q. Emerging Applications and Innovations

Q. Can this compound be adapted for single-molecule localization microscopy (SMLM) to map cholesterol nanodomains?

- Probe limitations : this compound’s large size (~1.3 kDa) limits resolution. Alternative: Use miniaturized cholesterol probes (e.g., D4 peptide) with SMLM .

- Correlative imaging : Overlay this compound data with PALM/STORM images of raft-associated proteins (e.g., flotillin) .

Q. What computational models enhance the interpretation of this compound-derived data in membrane biophysics?

- Molecular dynamics (MD) simulations : Model this compound-cholesterol interactions to predict binding affinities .

- Machine learning : Train classifiers to distinguish pathological cholesterol accumulation (e.g., atherosclerosis) from normal distributions .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound-based studies across labs?

- Protocol standardization : Adopt MISFISHIE guidelines for imaging experiments .

- Data sharing : Deposit raw images and analysis scripts in repositories like Zenodo or Figshare .

Properties

IUPAC Name |

4,6,8,10,12,14,16,27-octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQSIXYSKPIGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861997 | |

| Record name | 4,6,8,10,12,14,16,27-Octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-49-9 | |

| Record name | Filipin III from streptomycesfilipinensis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.